molecular formula C12H14BrNO2 B15012598 4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol

4-bromo-2-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol

Cat. No.: B15012598
M. Wt: 284.15 g/mol
InChI Key: MKBDPOJYGPNTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL is a chemical compound that belongs to the class of phenolic compounds It is characterized by the presence of a bromine atom at the 4th position and an oxolan-2-ylmethyl group attached to the imino group at the 2nd position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL typically involves the following steps:

    Formation of the imine group: The reaction between 4-bromo-2-hydroxybenzaldehyde and oxolan-2-ylmethylamine under acidic conditions leads to the formation of the imine group.

    Cyclization: The imine intermediate undergoes cyclization to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-[(PHENYLIMINO)METHYL]PHENOL: Similar structure but with a phenyl group instead of an oxolan-2-ylmethyl group.

    4-BROMO-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)IMINO]METHYL]PHENOL: Contains an ethoxy-benzothiazolyl group.

Uniqueness

4-BROMO-2-[(E)-{[(OXOLAN-2-YL)METHYL]IMINO}METHYL]PHENOL is unique due to the presence of the oxolan-2-ylmethyl group, which can impart different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

4-bromo-2-(oxolan-2-ylmethyliminomethyl)phenol

InChI

InChI=1S/C12H14BrNO2/c13-10-3-4-12(15)9(6-10)7-14-8-11-2-1-5-16-11/h3-4,6-7,11,15H,1-2,5,8H2

InChI Key

MKBDPOJYGPNTNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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